molecular formula C20H14F4N4OS B11255958 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(trifluoromethyl)benzamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11255958
M. Wt: 434.4 g/mol
InChI Key: PMWDQJSDGXYEMW-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a thiazole ring, along with fluorophenyl and trifluoromethylbenzamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization.

    Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles under acidic or basic conditions.

    Formation of Thiazole Ring: The thiazole ring is typically formed via a condensation reaction between a thioamide and an α-haloketone.

    Fusion of Rings: The triazole and thiazole rings are fused together through a cyclization reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylbenzamide moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure, which allows it to interact with various biological targets.

    Biology: In biological research, the compound is used to study the mechanisms of action of triazole and thiazole derivatives, particularly their interactions with enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of fluorophenyl and trifluoromethylbenzamide groups, which confer distinct electronic and steric properties. These properties enhance its ability to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C20H14F4N4OS

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H14F4N4OS/c21-16-8-4-2-6-14(16)17-26-19-28(27-17)12(11-30-19)9-10-25-18(29)13-5-1-3-7-15(13)20(22,23)24/h1-8,11H,9-10H2,(H,25,29)

InChI Key

PMWDQJSDGXYEMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4C(F)(F)F)F

Origin of Product

United States

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